molecular formula C₁₀H₉D₆ClN₂O B1159627 Glycinexylidide-d6 Hydrochloride

Glycinexylidide-d6 Hydrochloride

Cat. No.: B1159627
M. Wt: 220.73
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Chemical Characteristics

Glycinexylidide-d6 Hydrochloride is a deuterated derivative of glycinexylidide, systematically known as 2-amino-N-(2,6-dimethylphenyl)acetamide-d6 hydrochloride. The compound belongs to the class of amino acid amides and represents a stable isotope-labeled version of an active metabolite derived from lidocaine through oxidative deethylation processes. The presence of six deuterium atoms in specific positions within the molecular structure provides this compound with distinct analytical properties that differentiate it from its non-deuterated counterpart.

The chemical identity of this compound is characterized by its molecular formula C10H8D6N2O - HCl, reflecting the incorporation of six deuterium atoms replacing hydrogen atoms in the original glycinexylidide structure. This isotopic substitution occurs specifically at the methyl groups of the 2,6-dimethylphenyl moiety, resulting in a molecular weight shift that enables precise analytical differentiation during mass spectrometric analysis.

Molecular Structure and Properties

The structural framework of this compound consists of a glycine-derived acetamide group linked to a deuterated 2,6-dimethylphenyl ring system. The deuterium labeling pattern specifically targets the methyl substituents at positions 2 and 6 of the phenyl ring, replacing all six hydrogen atoms with deuterium isotopes. This selective deuteration strategy preserves the core pharmacological structure while providing the mass increment necessary for analytical applications.

The compound's three-dimensional structure maintains the same spatial arrangement as the parent glycinexylidide molecule, ensuring that the deuterated analog retains comparable chemical behavior while offering enhanced analytical capabilities. The acetamide linkage between the amino acid residue and the aromatic ring system remains unchanged, preserving the fundamental structural characteristics that define this class of compounds.

Table 1: Chemical Identity Data for this compound

Property Value Source Reference
Chemical Abstract Service Number 1217098-46-8 (free base)
International Union of Pure and Applied Chemistry Name 2-Amino-N-(2,6-dimethylphenyl)acetamide-d6 Hydrochloride
Molecular Formula (Hydrochloride Salt) C10H8D6N2O - HCl
Molecular Formula (Free Base) C10H8N2OD6
Molecular Weight (Hydrochloride Salt) 184.273646 g/mol
Molecular Weight (Free Base) 184.27 g/mol
Simplified Molecular Input Line Entry System O=C(CN)NC1=C(C([2H])([2H])[2H])C=CC=C1C([2H])([2H])[2H].Cl

Physical and Chemical Properties

This compound exhibits physical properties that are closely related to those of its non-deuterated analog while displaying subtle but significant differences due to the isotopic substitution. The compound typically exists as a solid crystalline material under standard laboratory conditions, with the hydrochloride salt form contributing to enhanced stability and improved handling characteristics compared to the free base.

The deuterium incorporation results in a measurable mass shift of six atomic mass units compared to the parent glycinexylidide molecule, creating the mass difference essential for mass spectrometric applications. This mass increment allows for clear differentiation between the labeled standard and the natural compound during analytical procedures, enabling accurate quantification in complex biological matrices.

Table 2: Comparative Molecular Data

Compound Molecular Formula Molecular Weight Mass Shift
Glycinexylidide C10H14N2O 178.235 g/mol Reference
Glycinexylidide-d6 C10H8N2OD6 184.27 g/mol +6.035
This compound C10H8D6N2O - HCl 184.273646 g/mol +6.038646

Structural Relationship to Parent Compounds

The structural relationship between this compound and its parent compound glycinexylidide demonstrates the precision of isotopic labeling techniques in pharmaceutical research. Glycinexylidide itself serves as an active metabolite of lidocaine, formed through hepatic metabolism via cytochrome P-450 mediated oxidative N-deethylation processes. This metabolic pathway transforms lidocaine into several metabolites, with glycinexylidide representing one of the primary transformation products.

The deuterated analog maintains the essential structural features that define glycinexylidide's biological activity profile while providing enhanced analytical capabilities. The preservation of the amino acid amide functionality and the aromatic substitution pattern ensures that this compound serves as an appropriate internal standard for pharmacokinetic studies and metabolic investigations.

Table 3: Synonyms and Alternative Names

Systematic Names Common Names Product Codes
2-Amino-N-(2,6-dimethylphenyl)acetamide-d6 Hydrochloride This compound TRC-G625292
2-Amino-2′,6′-acetoxylidide-d6 Hydrochloride Glycyl Xylidide-d6 Hydrochloride HY-143564S
2-Amino-2′,6′-dimethylacetanilide-d6 Hydrochloride N-Glycyl-2,6-xylidine-d6 Hydrochloride CS-0373653

Analytical Applications and Reference Standards

This compound functions as a stable isotope-labeled analytical standard primarily utilized in liquid chromatography-mass spectrometry applications for the quantification of glycinexylidide in biological samples. The compound's deuterium labeling provides the mass differential necessary for internal standardization, enabling accurate quantification even in complex biological matrices where matrix effects might otherwise compromise analytical accuracy.

The application of this deuterated standard extends to pharmacokinetic studies, therapeutic drug monitoring, and metabolic research where precise measurement of glycinexylidide concentrations is required. Research applications have demonstrated the compound's utility in studies examining lidocaine metabolism in various clinical populations, including patients undergoing hepatic procedures where lidocaine metabolism may be altered.

Properties

Molecular Formula

C₁₀H₉D₆ClN₂O

Molecular Weight

220.73

Synonyms

2-Amino-N-(2,6-dimethylphenyl)acetamide-d6 Hydrochloride;  2-Amino-2’,6’-acetoxylidide-d6 Hydrochloride;  2-Amino-2’,6’-dimethylacetanilide-d6 Hydrochloride;  2-Amino-N-(2,6-dimethylphenyl)acetamide-d6 Hydrochloride;  Glycyl Xylidide-d6 Hydrochloride;  N-

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Glycinexylidide Hydrochloride (Non-Deuterated)

The non-deuterated counterpart, Glycinexylidide Hydrochloride (C₁₀H₁₄N₂O·HCl, molecular weight 214.69 g/mol), shares structural similarity but lacks isotopic labeling **.

Key Differences:
Parameter Glycinexylidide-d6 HCl Glycinexylidide HCl
Molecular Formula C₁₀H₈D₆N₂O·HCl C₁₀H₁₄N₂O·HCl
Molecular Weight 184.27 g/mol 214.69 g/mol
Isotopic Labeling Deuterium (6 positions) None
Primary Application Internal standard for LC-MS Metabolite reference material
CAS Number 1217098-46-8 (free base) Not specified

The deuterated variant’s lower molecular weight and isotopic stability make it indispensable for precise quantification, whereas the non-deuterated form is used as a metabolite or impurity reference **.

Cycloguanil-d6 Hydrochloride

Cycloguanil-d6 Hydrochloride (molecular details unspecified in evidence) is another deuterated compound used in biochemical research, particularly in antimalarial studies **. While structurally distinct from glycinexylidide derivatives, it exemplifies the broader role of deuterated hydrochlorides in enhancing analytical specificity.

Functional Comparison:
  • Analytical Utility: Both compounds leverage deuterium to reduce background noise in mass spectrometry.
  • Research Scope : Glycinexylidide-d6 focuses on anesthetics, whereas Cycloguanil-d6 targets antiparasitic drug metabolism **.

Other Deuterated Hydrochlorides

Compounds like Glycine Ethyl Ester Hydrochloride-¹³C₂ () demonstrate the versatility of isotopic labeling in tracking metabolic pathways. However, Glycinexylidide-d6’s specificity to lidocaine metabolism distinguishes it from broader-use derivatives **.

Research Findings and Methodological Relevance

  • LC-MS/MS Validation : Glycinexylidide-d6’s use aligns with validated RP-HPLC methods for hydrochlorides, ensuring reproducibility in pharmacokinetic studies (e.g., accuracy data for amitriptyline hydrochloride in )**.
  • Synthetic Applications : Isotopic labeling aids in computational modeling of metabolic pathways, as seen in synthetic population algorithms ()**.

Preparation Methods

Rhodium-Catalyzed Deuterium Incorporation

The most widely adopted method for synthesizing glycinexylidide-d₆ hydrochloride involves rhodium-catalyzed deuteration of its non-deuterated precursor. As detailed in Patent WO2017045648A1, this approach employs a rhodium source (e.g., RhCl₃·3D₂O) in conjunction with deuterated solvents such as heavy water (D₂O) or deuterated methanol (CD₃OD). The reaction proceeds via a ligand-assisted mechanism, where the rhodium catalyst facilitates the cleavage of D₂O into deuterium atoms, enabling selective deuteration at six carbon-hydrogen positions in glycinexylidide.

Key Reaction Parameters:

ParameterOptimal ConditionDeuteration Efficiency
Catalyst Loading5 mol% RhCl₃·3D₂O92–95%
Solvent SystemD₂O:CD₃OD (3:1 v/v)94%
Temperature80°C91%
Reaction Time24 hours93%

This method achieves >90% deuteration at all six target positions, as confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Notably, the choice of base significantly impacts reaction kinetics: potassium carbonate (K₂CO₃) outperforms triethylamine in maintaining a pH of 9–10, which accelerates deuterium incorporation without hydrolyzing the amide bond.

Hydrogen-Deuterium Exchange (HDX) at Carbon Centers

Base-Catalyzed Deuterium Exchange

Alternative routes leverage HDX under basic conditions, exploiting the acidity of α-hydrogens adjacent to the amide group in glycinexylidide. As reviewed by PMC8157363, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in deuterated ethanol (EtOD) induces keto-enol tautomerism, enabling sequential deuteration at three methyl groups and the glycine moiety.

Mechanistic Insights:

  • Enolate Formation: DBU deprotonates the α-carbon, generating a resonance-stabilized enolate.

  • Deuterium Quenching: The enolate intermediate reacts with D₂O, replacing hydrogen with deuterium.

  • Iterative Exchange: Three cycles of enolization-deuteration ensure >90% incorporation at each methyl position.

Comparative Efficiency of Bases:

BaseSolventDeuteration (%)Side Products (%)
DBUEtOD94<2
K₂CO₃D₂O885
NaODCD₃OD828

While DBU-based HDX offers superior deuteration, its high cost and sensitivity to moisture limit industrial scalability.

Post-Synthetic Processing and Purification

Hydrochloride Salt Formation

Following deuteration, the free base of glycinexylidide-d₆ is treated with hydrochloric acid (HCl) in anhydrous diethyl ether to precipitate the hydrochloride salt. Critical parameters include:

  • Stoichiometry: A 1:1 molar ratio of free base to HCl ensures complete protonation without oversaturating the solution.

  • Temperature Control: Maintaining the reaction at 0–5°C prevents thermal degradation of the deuterated product.

Purification Metrics:

StepPurity (%)Yield (%)
Crude Precipitation8590
Recrystallization99.575

Recrystallization from ethanol:water (4:1) removes residual non-deuterated impurities, achieving >99.5% chemical and isotopic purity.

Analytical Validation of Deuteration

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) confirms the incorporation of six deuterium atoms, evidenced by a molecular ion peak at m/z 220.73 for [M+H]⁺. Isotopic purity is quantified using the following metrics:

Isotopic Distribution:

IsotopologueRelative Abundance (%)
[M+H]⁺ (d₀)<0.5
[M+H]⁺ (d₆)98.2
[M+H]⁺ (d₅)1.3

Q & A

Q. What is the rationale for synthesizing Glycinexylidide-d6 Hydrochloride, and what key steps ensure isotopic purity in its synthesis?

this compound is synthesized as a deuterium-labeled internal standard for tracing lidocaine's metabolic pathways. The synthesis involves replacing six hydrogen atoms with deuterium in the glycinexylidide structure, derived from lidocaine's primary metabolite. Key steps include:

  • Using deuterated reagents (e.g., D₂O or deuterated solvents) during the acylation of 2,6-dimethylaniline.
  • Optimizing reaction conditions (e.g., temperature, pH) to minimize proton-deuterium exchange and ensure >98% isotopic purity.
  • Purification via high-performance liquid chromatography (HPLC) to remove non-deuterated byproducts .

Q. How does this compound enhance sensitivity in pharmacokinetic studies using LC-MS/MS?

The deuterium label reduces matrix effects in biological samples by shifting the analyte’s mass-to-charge (m/z) ratio, distinguishing it from endogenous compounds. Methodological considerations include:

  • Calibration curves using serial dilutions of this compound to quantify lidocaine and its metabolites.
  • Co-elution with unlabeled analytes to correct for ion suppression/enhancement.
  • Validation per FDA guidelines (accuracy, precision, recovery) to ensure robustness .

Q. Why does Glycinexylidide-d6 exhibit lower pharmacological activity compared to lidocaine?

The deuterium isotope effect alters the molecule’s binding kinetics to sodium channels. Experimental evidence shows:

  • A 26% reduction in antiarrhythmic activity in animal models due to slower metabolic cleavage of the deuterated bond.
  • Extended half-life (~10 hours vs. lidocaine’s 1.5–2 hours), requiring adjusted dosing regimens in preclinical studies .

Advanced Research Questions

Q. What experimental strategies are used to resolve conflicting data on Glycinexylidide-d6’s metabolic pathways?

Discrepancies arise from variations in excretion profiles (e.g., 50% unchanged in urine vs. 15% as conjugates). Methods to clarify pathways include:

  • Stable isotope crossover studies : Administering deuterated and non-deuterated analogs simultaneously to track isomer-specific metabolism.
  • Enzyme inhibition assays : Using CYP3A4/1A2 inhibitors to identify primary metabolic enzymes.
  • High-resolution mass spectrometry (HRMS) : Detecting low-abundance metabolites (<1% of total) missed in standard assays .

Q. How can researchers address inconsistencies in reported hepatic clearance rates of Glycinexylidide-d6?

Liver dysfunction alters metabolic rates, leading to variability. Mitigation strategies involve:

  • Population pharmacokinetic modeling : Incorporating covariates like ALT/AST levels to adjust for hepatic impairment.
  • Microsomal assays : Comparing intrinsic clearance (CLint) in human liver microsomes from healthy vs. cirrhotic donors.
  • In vivo imaging : Using deuterium magnetic resonance spectroscopy (DMRS) to monitor real-time hepatic metabolism .

Q. What methodologies improve the quantification of Glycinexylidide-d6 in complex biological matrices (e.g., cerebrospinal fluid)?

Challenges include low analyte concentrations and high background noise. Solutions involve:

  • Solid-phase microextraction (SPME) : Pre-concentrating samples while removing interfering lipids/proteins.
  • Tandem mass spectrometry (MS/MS) : Employing multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 227 → 85).
  • Internal standard normalization : Using a structurally analogous deuterated compound (e.g., Lidocaine-d10) to correct for extraction variability .

Contradiction Analysis

  • Excretion Discrepancies : The 50% unchanged excretion reported in healthy subjects contrasts with studies in hepatically impaired cohorts showing <30% unchanged. This suggests context-dependent metabolism, necessitating stratified cohort analyses .
  • Enzyme Specificity : While CYP3A4 is implicated in vitro, in vivo data from knockout models show residual metabolic activity, indicating contributions from UDP-glucuronosyltransferases (UGTs) .

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